Ethyl thieno[2,3-d]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a thieno ring fused to a pyrimidine ring, with an ethyl ester group attached to the carboxylate position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl thieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method is heating thiophene-2-carboxamides in formic acid, which results in the formation of thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound often utilize solvent-free conditions to enhance efficiency and reduce environmental impact. For example, the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl esters can be performed under solvent-free conditions to yield the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl thieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thieno[2,3-d]pyrimidine-2,4-diones.
Reduction: Reduction reactions can convert the compound into thieno[2,3-d]pyrimidine-2,4-diamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, triethyl orthoformate, dimethylformamide dimethylacetal, and various nucleophiles. Reaction conditions often involve heating and the use of catalysts such as calcium chloride .
Major Products Formed
Major products formed from these reactions include thieno[2,3-d]pyrimidine-2,4-diones, thieno[2,3-d]pyrimidine-2,4-diamines, and various substituted thienopyrimidines .
Wissenschaftliche Forschungsanwendungen
Ethyl thieno[2,3-d]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl thieno[2,3-d]pyrimidine-6-carboxylate involves the inhibition of specific enzymes and pathways. For example, it can inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interact with other molecular targets, such as topoisomerases and histone deacetylases, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific structure and biological activities. Similar compounds include:
Thieno[3,2-d]pyrimidine derivatives: These compounds have a similar thienopyrimidine core but differ in the position of the fused rings.
Thieno[3,4-b]pyridine derivatives: These compounds have a pyridine ring fused to the thieno ring instead of a pyrimidine ring.
Thieno[2,3-d]pyrimidine-2,4-diones: These are oxidation products of this compound and have different biological activities.
This compound stands out due to its specific ester group and the resulting biological properties, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C9H8N2O2S |
---|---|
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
ethyl thieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-3-6-4-10-5-11-8(6)14-7/h3-5H,2H2,1H3 |
InChI-Schlüssel |
SAHQRQLWFUVHML-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=CN=CN=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.